7-Acetyltaxol

Übersicht

Beschreibung

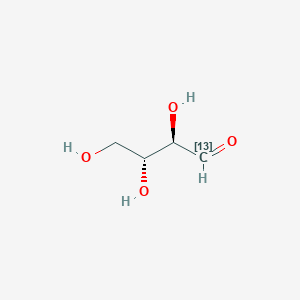

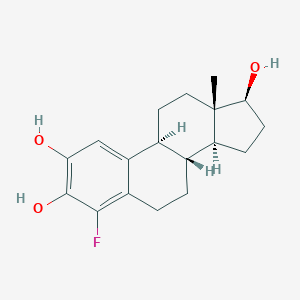

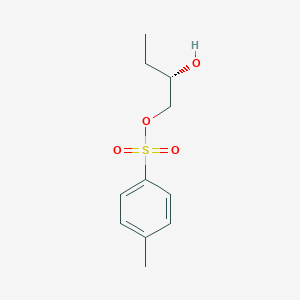

7-Acetyltaxol is a derivative of the chemotherapeutic agent Taxol (also known as Paclitaxel). It has the molecular formula C49H53NO15 and a molecular weight of 895.9 g/mol . It is also known by other names such as 7-Acetyl Paclitaxel .

Synthesis Analysis

The synthesis and biological activity of 7-Acetyltaxol have been reported in scientific literature . The activity is measured in vivo by cytotoxicity toward the macrophage-like cell line J774.2, and in vitro by promotion of microtubule assembly in the absence of exogenous GTP .

Molecular Structure Analysis

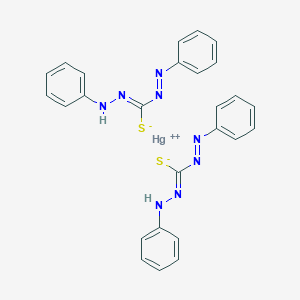

The molecular structure of 7-Acetyltaxol is complex, with multiple functional groups and chiral centers . The InChI (International Chemical Identifier) for 7-Acetyltaxol is InChI=1S/C49H53NO15/c1-26-33 (63-45 (58)38 (54)37 (30-17-11-8-12-18-30)50-43 (56)31-19-13-9-14-20-31)24-49 (59)42 (64-44 (57)32-21-15-10-16-22-32)40-47 (7,41 (55)39 (62-28 (3)52)36 (26)46 (49,5)6)34 (61-27 (2)51)23-35-48 (40,25-60-35)65-29 (4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3, (H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 .

Chemical Reactions Analysis

The chemical reactions involving 7-Acetyltaxol are complex and involve multiple steps . The addition of an acetyl moiety at C-2’ results in loss of in vitro activity but not cytotoxicity . The properties of 7-acetyltaxol are similar to those of taxol in its effects on cell replication and on in vitro microtubule polymerization .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

7-Acetyltaxol, a derivative of taxol, has been studied for its biological activities. Mellado et al. (1984) reported the synthesis of 7-acetyltaxol and its in vivo cytotoxicity towards the J774.2 macrophage-like cell line and in vitro promotion of microtubule assembly. They found that 7-acetyltaxol has similar properties to taxol in cell replication effects and in vitro microtubule polymerization, suggesting its potential in structural modifications for drug development (Mellado et al., 1984).

Solid-State Chemistry in Pharmaceutical Applications

Foppoli et al. (2007) investigated the solid-state chemistry of ambroxol theophylline-7-acetate, a salt combining ambroxol and theophylline-7-acetic acid. This compound, used in the treatment of bronchial and pulmonary diseases, exhibits two polymorphs and four solvated forms, important for pharmaceutical formulation and drug delivery systems (Foppoli et al., 2007).

Role in Anti-Inflammatory and Anti-Cancer Applications

Park et al. (2020) synthesized 7-acetoxycoumarin from umbelliferone and examined its anti-inflammatory properties in lipopolysaccharide-treated macrophage cells. They found that 7-acetoxycoumarin inhibited the production of pro-inflammatory cytokines in a concentration-dependent manner, indicating its potential as an anti-inflammatory compound (Park et al., 2020).

Enhancing Taxol Production

Li et al. (2017) focused on improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) for Taxol production. They engineered a DBAT mutant with approximately six times higher catalytic efficiency than the wild-type, which is significant for environmentally friendly Taxol production from abundant analogues (Li et al., 2017).

Genetic Studies Using Caffeine Metabolites

Kilbane et al. (1990) determined human acetylation genotype by measuring urinary caffeine metabolites. This noninvasive method could be significant in investigating the relationship between acetylation polymorphism and clinical disorders, potentially including those related to 7-acetyltaxol metabolism (Kilbane et al., 1990).

Synthesis and Biological Activity in Modified Taxols

Magri and Kingston (1988) studied various taxol derivatives, including 7-acetyltaxol, to determine their biological activities in cancer cell culture and in vivo assays. Their research contributes to understanding the potential of 7-acetyltaxol in cancer treatment (Magri & Kingston, 1988).

Wirkmechanismus

Target of Action

7-Acetyl Paclitaxel, also known as 7-Acetyltaxol, primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

7-Acetyl Paclitaxel interacts with its targets, the microtubules, by binding to them and hyper-stabilizing their structure . This is in contrast to other drugs like colchicine that cause the depolymerization of microtubules . The hyper-stabilization of microtubules by 7-Acetyl Paclitaxel interferes with their normal function and dynamics, particularly during cell division .

Biochemical Pathways

The action of 7-Acetyl Paclitaxel affects the normal function of microtubules, leading to a cascade of effects on various biochemical pathways. The primary pathway affected is the cell cycle , specifically the mitotic phase . The hyper-stabilization of microtubules prevents them from disassembling, which is a necessary step for cell division. This leads to cell cycle arrest at the mitotic phase and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetics of Paclitaxel, from which 7-Acetyl Paclitaxel is derived, have been widely studied .

Result of Action

The primary result of 7-Acetyl Paclitaxel’s action is the induction of cell death or apoptosis . By interfering with the normal function of microtubules and causing cell cycle arrest, 7-Acetyl Paclitaxel prevents cells, particularly cancer cells, from dividing. This leads to the activation of programmed cell death or apoptosis .

Action Environment

The action, efficacy, and stability of 7-Acetyl Paclitaxel can be influenced by various environmental factors. For instance, the presence of certain proteins like P-glycoprotein (P-gp) can lead to the expulsion of the drug from cells, resulting in drug resistance . Furthermore, the solubility of 7-Acetyl Paclitaxel in water and other solvents can affect its bioavailability and efficacy . Therefore, the development of delivery systems that enhance solubility and tumor recognition is an active area of research .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVFIEKTXYELRR-XOVTVWCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H53NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Acetyltaxol | |

CAS RN |

92950-39-5 | |

| Record name | 7-Acetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do different organisms break down 7-acetyltaxol?

A: Research using 7-acetyltaxol-2''-yl glucoside, a water-soluble derivative, revealed diverse biodegradation pathways across various organisms [, ]. While both cyanobacteria (Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7942) and the liverwort Marchantia polymorpha could epimerize the 7-position of the taxol skeleton, this reaction was not observed in the higher plants Nicotiana tabacum (tobacco) and Glycine max (soybean) []. Interestingly, several organisms, including the two cyanobacteria, M. polymorpha, and N. tabacum, hydrolyzed the 13-position of 7-acetyltaxol, yielding baccatin III and 10-deacetyl baccatin III []. Additionally, both cyanobacteria deacetylated 7-epi-baccatin III at its 10-position, while M. polymorpha and G. max specifically deacetylated the 10-position of taxol itself []. This highlights the diverse metabolic capabilities of different species in processing 7-acetyltaxol.

Q2: Does 7-acetyltaxol interact with microtubules like paclitaxel (Taxol)?

A: While the provided abstracts do not contain specific information about the interaction of 7-acetyltaxol with microtubules, one research title suggests that 7-acetyltaxol interacts with different tubulin assemblies []. Further investigation into the full text of this research article would be needed to understand the specifics of this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)